(S)-2-Acetamido-N-benzyl-3-methoxypropanamide (S)-2-Acetamido-N-benzyl-3-methoxypropanamide (S)-Lacosamide is discontinued (DEA controlled substance). It is an inhibitor of CRMP2 phosphorylation by cyclin dependent kinase 5 (Cdk5) in rat TG slices. It decreases depolarization-evoked Ca2+ influx in TG cells in culture and blocks capsaicin-evoked CGRP release from dural nerve terminals in the rat and ex vivo cranial cup preparation.
Brand Name: Vulcanchem
CAS No.: 175481-37-5
VCID: VC0543360
InChI: InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1
SMILES: CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide

CAS No.: 175481-37-5

Cat. No.: VC0543360

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide - 175481-37-5

Specification

CAS No. 175481-37-5
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name (2S)-2-acetamido-N-benzyl-3-methoxypropanamide
Standard InChI InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1
Standard InChI Key VPPJLAIAVCUEMN-LBPRGKRZSA-N
Isomeric SMILES CC(=O)N[C@@H](COC)C(=O)NCC1=CC=CC=C1
SMILES CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Canonical SMILES CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide has the molecular formula C₁₃H₁₈N₂O₃ and a molar mass of 250.29 g/mol . Its structure includes a chiral center at the second carbon of the propanamide backbone, conferring enantiomeric specificity critical to its biological activity. The compound’s stereochemistry distinguishes it from its R-enantiomer, lacosamide, which is the therapeutically active form .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point132 °C
Boiling Point536.4 ± 50.0 °C (Predicted)
Density1.120 ± 0.06 g/cm³
SolubilitySlight in chloroform, methanol
pKa14.19 ± 0.46 (Predicted)
LogP0.9 at 20°C

The compound’s low solubility in aqueous media and moderate lipophilicity (LogP = 0.9) influence its pharmacokinetic behavior, necessitating formulation strategies to enhance bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-Acetamido-N-benzyl-3-methoxypropanamide involves multi-step organic reactions, often starting from chiral precursors to ensure enantiomeric purity. A key intermediate, (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS: 880468-89-3), is utilized in asymmetric synthesis routes . This intermediate undergoes deprotection and acetylation to yield the final product, with careful control of reaction conditions to prevent racemization .

SupplierPackagingPricePurity
TRC25 mg$410≥95%
AK Scientific1 g$1,680≥95%
Carl ROTH25 mg€389≥95%

Mechanism of Action and Therapeutic Applications

Pharmacological Targets

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide exhibits a dual mechanism:

  • Voltage-Gated Sodium Channel Modulation: Enhances slow inactivation of neuronal sodium channels, stabilizing hyperexcitable membranes.

  • CRMP-2 Binding: Binds to collapsin response mediator protein-2 (CRMP-2), inhibiting axonal outgrowth and aberrant synaptic plasticity .

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